molecular formula C8H9F3O6S B6619722 methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate CAS No. 917911-25-2

methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate

Cat. No.: B6619722
CAS No.: 917911-25-2
M. Wt: 290.22 g/mol
InChI Key: OQONTJRHKVETCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate ( 917911-25-2) is a high-value synthetic building block with the molecular formula C 8 H 9 F 3 O 6 S and a molecular weight of 290.21 . This compound features a reactive trifluoromethanesulfonyloxy (triflate) group, making it an excellent substrate for metal-catalyzed cross-coupling reactions, such as those facilitated by palladium, to introduce complex substituents . Its core structure, a 5,6-dihydro-2H-pyran, is a privileged scaffold in medicinal chemistry and is found in a wide range of bioactive molecules and natural products . Pyran derivatives are extensively investigated for their diverse pharmacological properties, including potential applications in neurodegenerative diseases like Alzheimer's, as well as antibacterial, antiviral, and anticancer activities . As a key intermediate, this ester is instrumental in the synthesis of enantiomerically enriched cyclic compounds for pharmaceutical research . The compound is provided with a minimum purity of 95% and requires storage at 2-8°C . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyran-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3O6S/c1-15-7(12)5-4-16-3-2-6(5)17-18(13,14)8(9,10)11/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQONTJRHKVETCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCOC1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Starting material : Methyl 4-oxotetrahydropyran-3-carboxylate (20.0 g).

  • Base : Sodium hydride (7.5 g, 60% dispersion in mineral oil).

  • Triflylating agent : Comins’ reagent (59.5 g).

  • Solvent : Anhydrous tetrahydrofuran (THF, 800 mL).

  • Temperature : Initial ice cooling (0–5°C), followed by stirring at room temperature overnight.

  • Work-up : Quenching with saturated ammonium chloride, extraction with ethyl acetate, and purification via silica gel column chromatography (ethyl acetate/n-hexane).

Spectroscopic Characterization

1H-NMR (300 MHz, CDCl3) δ (ppm)MultiplicityAssignment
4.46Multiplet2HDihydro-pyran ring protons
3.90Triplet (J = 5.7 Hz)2HMethine adjacent to ether
3.83Singlet3HMethyl ester group
2.55Multiplet2HMethylene protons

Alternative Approaches and Comparative Analysis

Alkylation-Oxidation Sequences

A related patent (CN102781927A ) describes alkylation of 1-bromo-3-chloropropane with methyl acetoacetate in alcoholic solvents (e.g., methanol) to form halogenated ketones. While this method targets methyl 3,4-dihydro-2H-pyran-5-carboxylate derivatives, it highlights the utility of sodium methoxide for O-alkylation—a strategy potentially adaptable for introducing sulfonate groups with modified reagents.

Triflylation of Heterocyclic Precursors

The synthesis of 2,3-dihydro-3,3-dimethyl-5-trifluoromethanesulfonyloxy-benzofurans (CA2007830A1 ) shares mechanistic parallels. Sodium hydride and Comins’ reagent are employed to install the triflyloxy group on aromatic systems, underscoring the generality of this approach for electron-rich substrates.

Optimization Strategies and Industrial Scalability

Solvent and Base Selection

  • Solvent : THF is preferred for its ability to dissolve both organic and inorganic reagents, though polar aprotic solvents like DMF may enhance reaction rates in some cases.

  • Base : Sodium hydride outperforms alternatives (e.g., KOtBu) due to its strong deprotonation capacity and minimal side-product formation.

Waste Minimization

  • Recycling : Distillation of solvents (e.g., methanol) is emphasized in CN102781927A to reduce waste, a practice applicable to large-scale production of the target compound.

  • Efficiency : The use of stoichiometric Comins’ reagent ensures high conversion rates, albeit at higher costs.

Challenges and Limitations

  • Moisture Sensitivity : The reaction requires strict anhydrous conditions to prevent hydrolysis of Comins’ reagent.

  • Purification : Column chromatography remains necessary due to residual impurities, complicating industrial-scale synthesis.

Applications in Cross-Coupling Reactions

The triflyloxy group serves as a superior leaving group in Suzuki-Miyaura couplings. For example, tert-butyl 5-(3H-pyrrolo[3,2-f]naphthyridin-9-yl)-3,6-dihydro-2H-pyridine-1-carboxylate is synthesized via palladium-catalyzed coupling of the triflate intermediate with aryl boronic acids .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonyloxy group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The pyran ring can be oxidized to form more complex oxygen-containing compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base (e.g., triethylamine) at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: Various substituted pyran derivatives.

    Reduction: Methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-methanol.

    Oxidation: Oxidized pyran derivatives with additional functional groups.

Scientific Research Applications

Synthetic Chemistry

1.1. Reactivity and Mechanistic Insights
The trifluoromethanesulfonyloxy (TfO) group in this compound enhances its electrophilic character, making it a valuable intermediate in organic synthesis. It can participate in various reactions such as:

  • Nucleophilic Substitution : The TfO group can be replaced by nucleophiles, allowing for the introduction of diverse functional groups.
  • Cycloaddition Reactions : The compound has been utilized in cycloaddition reactions, particularly with azides and other dipolarophiles, leading to the formation of complex heterocycles .

1.2. Case Studies
Research has demonstrated that the TfO group facilitates regioselective reactions. For instance, studies have shown that using methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate in reactions with various nucleophiles results in high yields and selectivity towards desired products .

Biological Applications

2.1. Antimicrobial Activity
Recent studies indicate that derivatives of this compound exhibit significant antimicrobial properties. The incorporation of the TfO group enhances the interaction of the molecule with biological targets, potentially leading to new antimicrobial agents .

2.2. Drug Development
The structural framework provided by this compound is being explored for its potential in drug development, particularly in designing inhibitors for specific enzymes or receptors involved in disease pathways .

Industrial Applications

3.1. Agrochemicals
Due to its reactivity and ability to modify biological pathways, this compound is being researched as a building block for agrochemicals. Its derivatives may serve as herbicides or fungicides, contributing to more effective agricultural practices .

3.2. Material Science
The unique properties of the trifluoromethanesulfonyloxy group lend themselves to applications in material science, particularly in developing fluorinated polymers or coatings with enhanced chemical resistance and thermal stability .

Summary Table of Applications

Application AreaSpecific Use CasesNotes
Synthetic ChemistryNucleophilic substitution, cycloadditionEnhances regioselectivity
Biological ActivityAntimicrobial agentsPotential for new drug candidates
AgrochemicalsBuilding block for herbicides/fungicidesResearch ongoing
Material ScienceDevelopment of fluorinated polymersImproved chemical resistance

Mechanism of Action

The mechanism of action of methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate involves its reactivity with various nucleophiles and electrophiles. The trifluoromethanesulfonyloxy group is a good leaving group, facilitating substitution reactions. The ester group can undergo hydrolysis or reduction, leading to different functional derivatives.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and stability of methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate can be contextualized by comparing it to structurally related dihydropyran derivatives:

Compound Name Substituents at 4-Position Key Functional Groups Reactivity Profile
Methyl 4-acetoxy-2,2-dimethyl-6-phenyl-5,6-dihydro-2H-pyran-3-carboxylate Acetoxy Methyl ester, phenyl group Undergoes acid-catalyzed ring-opening to form furans
Ethyl 4-(dioxaborolan-2-yl)-5,6-dihydro-2H-pyran-3-carboxylate Boronate ester Ethyl ester, boronate Suzuki-Miyaura cross-coupling precursor
4-Aryl-2-trifluoromethyl-4H-pyrans Aryl, trifluoromethyl Trifluoromethyl, aryl Acid-catalyzed rearrangement to butadienes

Key Observations :

  • The triflate group in the target compound confers superior leaving-group ability compared to acetoxy or boronate substituents, enabling nucleophilic substitution under milder conditions .
Reaction Pathways and Mechanistic Insights
  • Acid-Catalyzed Behavior : Under refluxing acetonitrile with p-toluenesulfonic acid, trifluoromethyl-containing dihydropyrans (e.g., ) undergo ring-opening to form 1,3-butadienes. In contrast, the triflate-substituted derivative is more likely to undergo elimination due to the stability of the triflate leaving group, forming conjugated dienes or pyran-derived electrophiles .
  • Acylation Efficiency : Compared to acetoxy-substituted dihydropyrans (e.g., ), triflate-substituted variants exhibit lower stability under basic conditions due to the lability of the triflate group, limiting their utility in acylation reactions without careful temperature control .
Spectral and Physical Properties
Property This compound Methyl 4-Acetoxy-2,2-dimethyl-6-phenyl-5,6-dihydro-2H-pyran-3-carboxylate
Molecular Weight (g/mol) ~315 (estimated) 285 (M + Na)+ observed via ESI-MS
IR νmax (cm⁻¹) ~1771 (C=O ester), 1365 (S=O triflate) 1725 (C=O ester), 1246 (C-O acetate)
¹H NMR (δ, ppm) Triflate resonance absent; ester methyl ~3.23 ppm Phenyl protons ~7.3–7.5 ppm; acetate methyl ~1.87 ppm

Analysis :

  • The triflate group introduces distinct IR absorptions (e.g., S=O stretching) absent in acetoxy analogues .
  • NMR spectra of triflate derivatives lack aromatic proton signals seen in phenyl-substituted dihydropyrans (e.g., ), simplifying structural elucidation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate, and how can reaction yields be improved?

  • Methodological Answer :

  • Step 1 : Start with the precursor methyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate . Introduce the trifluoromethanesulfonyl (Tf) group via nucleophilic substitution using trifluoromethanesulfonic anhydride (Tf₂O) in anhydrous dichloromethane (DCM) with a base like pyridine to scavenge protons .
  • Step 2 : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Yield Optimization : Pre-dry reagents and solvents (e.g., molecular sieves for DCM). Use stoichiometric excess of Tf₂O (1.2–1.5 eq.) to drive the reaction to completion. For heat-sensitive intermediates, maintain temperatures below 0°C during Tf group introduction .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Experimental Design :
  • Storage Variables : Test ambient (25°C), refrigerated (4°C), and inert atmosphere (argon) conditions over 30 days.
  • Analytical Tools : Use NMR (¹H/¹⁹F) to detect decomposition (e.g., hydrolysis of the Tf group). Monitor carbonyl stretching vibrations via FTIR (1700–1750 cm⁻¹) .
  • Key Findings : Trifluoromethanesulfonyl esters are moisture-sensitive. Store under inert gas at –20°C with desiccants (e.g., silica gel). Avoid prolonged exposure to light due to potential radical degradation pathways .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • Primary Tools :
  • ¹H/¹³C NMR : Identify dihydropyran ring protons (δ 1.8–2.5 ppm for CH₂ groups) and ester carbonyl (δ 165–170 ppm).
  • ¹⁹F NMR : Confirm the Tf group (δ –75 to –80 ppm, singlet).
  • HRMS : Validate molecular weight (C₈H₉F₃O₆S, exact mass: 314.006 g/mol) .
  • Cross-Validation : Compare with DFT-calculated NMR chemical shifts (e.g., Gaussian09/B3LYP/6-311++G(d,p)) to resolve ambiguities in crowded spectral regions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Studies : Use software like Gaussian or ORCA to calculate:
  • Electrophilicity Index (ω) : Predict susceptibility to nucleophilic attack.
  • Frontier Molecular Orbitals (FMOs) : Identify reactive sites (e.g., LUMO localization on the Tf group).
  • Case Study : For Suzuki-Miyaura coupling, simulate the oxidative addition step with Pd(0) catalysts. Compare activation energies for different aryl boronic acids to prioritize substrates experimentally .

Q. What strategies resolve contradictions in observed vs. theoretical reaction outcomes (e.g., unexpected byproducts)?

  • Methodological Answer :

  • Hypothesis Testing :

Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., hydrolysis to methyl 4-hydroxy-pyran carboxylate).

Mechanistic Probes : Introduce radical inhibitors (e.g., TEMPO) to test for radical pathways during Tf group activation.

  • Case Example : If competing elimination occurs (forming pyran-2-one), adjust solvent polarity (e.g., switch from DCM to THF) to stabilize intermediates .

Q. How can environmental fate studies be designed to assess the compound’s ecotoxicological impact?

  • Methodological Answer :

  • Experimental Framework :
  • Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) to simulate photolysis. Quantify degradation via HPLC.
  • Biotic Degradation : Use OECD 301D respirometry tests with activated sludge to measure biodegradation rates.
  • Risk Assessment : Calculate predicted environmental concentrations (PECs) vs. toxicity thresholds (e.g., EC50 for Daphnia magna) .

Q. What protocols ensure safe handling and waste disposal during large-scale synthesis?

  • Methodological Answer :

  • Safety Measures :
  • PPE : Wear nitrile gloves, chemical goggles, and flame-resistant lab coats. Use fume hoods for Tf₂O handling.
  • Waste Management : Neutralize acidic byproducts (e.g., TfOH) with sodium bicarbonate before disposal. Collect organic waste in halogen-resistant containers .

Methodological Tables

Table 1 : Key Synthetic Parameters for Tf Group Introduction

ParameterOptimal ConditionReference
SolventAnhydrous DCM
BasePyridine (2.0 eq.)
Temperature0°C → RT
Reaction Time4–6 hours

Table 2 : Stability Indicators Under Storage Conditions

ConditionDecomposition (%) at 30 DaysAnalytical Tool
Ambient, no argon28%¹⁹F NMR
4°C, argon<5%FTIR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.